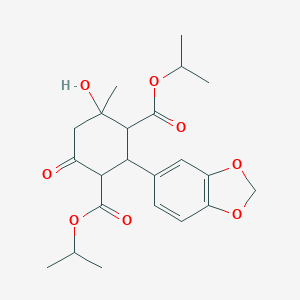![molecular formula C23H23N3O2S B282571 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known by its chemical name, ABT-737, and it belongs to the class of small-molecule inhibitors that target the B-cell lymphoma 2 (Bcl-2) family of proteins.
Mecanismo De Acción
ABT-737 targets the 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide family of proteins, which regulate apoptosis in cells. 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide is an anti-apoptotic protein that prevents cells from undergoing programmed cell death. ABT-737 binds to 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide and other anti-apoptotic proteins, releasing the pro-apoptotic proteins such as Bax and Bak. This results in the activation of the apoptotic pathway, leading to cell death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells, leading to tumor regression in animal models. It has also been found to sensitize cancer cells to other chemotherapeutic agents, enhancing their efficacy. ABT-737 has shown promising results in preclinical studies, and clinical trials are underway to evaluate its safety and efficacy in cancer patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-737 has several advantages for use in lab experiments, including its potent activity against 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide and its ability to sensitize cancer cells to other chemotherapeutic agents. However, ABT-737 has limitations, including its poor solubility and stability, which can affect its efficacy and bioavailability.
Direcciones Futuras
There are several future directions for research on ABT-737. One area of interest is the development of more stable and soluble analogs of ABT-737 that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict response to ABT-737 therapy. Additionally, there is interest in exploring the potential use of ABT-737 in combination with other targeted therapies for the treatment of cancer.
Métodos De Síntesis
The synthesis of ABT-737 involves several steps, including the condensation of 4-methylbenzaldehyde with allylamine to form N-allyl-4-methylbenzylideneamine. This intermediate is then reacted with thioacetamide to produce 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide.
Aplicaciones Científicas De Investigación
ABT-737 has been extensively studied for its potential use in cancer research. It is a potent inhibitor of 2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide, which is a protein that plays a critical role in the survival of cancer cells. ABT-737 has been shown to induce apoptosis (cell death) in various types of cancer cells, including leukemia, lymphoma, and solid tumors.
Propiedades
Fórmula molecular |
C23H23N3O2S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-benzyl-2-[(4E)-4-[(4-methylphenyl)methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H23N3O2S/c1-3-13-26-22(28)20(14-18-11-9-17(2)10-12-18)25-23(26)29-16-21(27)24-15-19-7-5-4-6-8-19/h3-12,14H,1,13,15-16H2,2H3,(H,24,27)/b20-14+ |
Clave InChI |
SCLLUASYLAFNSW-XSFVSMFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CC=C |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CC=C |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
